![molecular formula C27H18ClN5 B11612419 1-(1H-benzimidazol-1-yl)-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11612419.png)
1-(1H-benzimidazol-1-yl)-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(1H-benzimidazol-1-yl)-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzimidazol-1-yl)-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the pyrido[1,2-a]benzimidazole moiety. The chlorobenzyl and methyl groups are then added through various substitution reactions. Common reagents used in these steps include strong acids, bases, and organic solvents.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1H-benzimidazol-1-yl)-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-1-yl)-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their diverse biological activities.
Pyrido[1,2-a]benzimidazole derivatives: Studied for their potential therapeutic effects.
Uniqueness
1-(1H-benzimidazol-1-yl)-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
The compound 1-(1H-benzimidazol-1-yl)-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a member of the benzimidazole family, which has garnered significant interest due to its diverse biological activities. This article focuses on the biological activity of this compound, particularly its potential as an antitubercular agent and its interactions with various biological systems.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a benzimidazole core, a pyridine moiety, and a chlorobenzyl substituent, which are critical for its biological activity.
Antitubercular Activity
Recent studies have highlighted the effectiveness of this compound against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). A notable study reported that derivatives of pyrido[1,2-a]benzimidazoles, including this compound, exhibited potent antitubercular activity with minimum inhibitory concentrations (MIC) in the low micromolar range. Specifically, the compound demonstrated an MIC value of 0.12 µg/mL against sensitive strains and maintained activity against multidrug-resistant strains .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound is closely linked to its structural components. The presence of the chlorobenzyl group is believed to enhance hydrophobic interactions within the target binding site. Modifications to this moiety have been shown to affect both potency and toxicity profiles. For instance, substituting chlorine with fluorine resulted in altered activity levels, indicating that electron-withdrawing groups may correlate with increased cytotoxicity .
Case Studies
- Antitubercular Efficacy : In a phenotypic screening involving over 6000 compounds, several pyrido[1,2-a]benzimidazole derivatives were identified as promising candidates for TB treatment. The lead compound exhibited low toxicity towards Vero cells (>100 µM) while maintaining significant antibacterial activity .
- Mechanism of Action : The mechanism through which these compounds exert their effects involves interference with DNA topoisomerases, essential enzymes for DNA replication and transcription. This action disrupts cellular processes in M. tuberculosis, leading to bacterial death .
- Cytotoxicity Assessment : The cytotoxicity of the compound was evaluated using various cancer cell lines (HeLa, MCF7, A431). It was found that while some derivatives showed significant anti-TB activity, they also exhibited cytotoxic effects at higher concentrations .
Data Tables
Compound | MIC (µg/mL) | Toxicity (Vero Cells) | Notes |
---|---|---|---|
This compound | 0.12 | >100 µM | Effective against MDR-TB |
3a (analog) | 0.5 | 8 µg/mL | Higher toxicity observed |
3h (analog) | 0.5 | Non-toxic | Maintained good activity |
Properties
Molecular Formula |
C27H18ClN5 |
---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
1-(benzimidazol-1-yl)-2-[(4-chlorophenyl)methyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C27H18ClN5/c1-17-20(14-18-10-12-19(28)13-11-18)27(32-16-30-22-6-2-4-8-24(22)32)33-25-9-5-3-7-23(25)31-26(33)21(17)15-29/h2-13,16H,14H2,1H3 |
InChI Key |
GPJLVTCRANENRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=C(C=C4)Cl)N5C=NC6=CC=CC=C65)C#N |
Origin of Product |
United States |
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